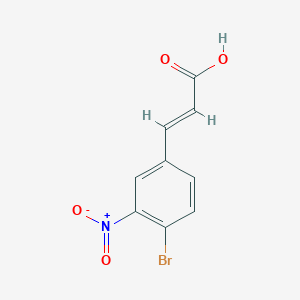
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine and nitro groups on the phenyl ring make it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Addition: The double bond in the prop-2-enoic acid moiety can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Reduction: 3-(4-Bromo-3-aminophenyl)prop-2-enoic acid.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Nucleophilic Addition: Addition products depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its derivatives can be used in the development of new materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study biological pathways and mechanisms.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic substitution reactions. These properties allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromobenzoyl)prop-2-enoic acid: Similar structure but lacks the nitro group.
3-(4-Nitrophenyl)prop-2-enoic acid: Similar structure but lacks the bromine atom.
3-(4-Chlorophenyl)prop-2-enoic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring.
Eigenschaften
Molekularformel |
C9H6BrNO4 |
|---|---|
Molekulargewicht |
272.05 g/mol |
IUPAC-Name |
(E)-3-(4-bromo-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
InChI-Schlüssel |
ISQDPARVFFIVKA-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


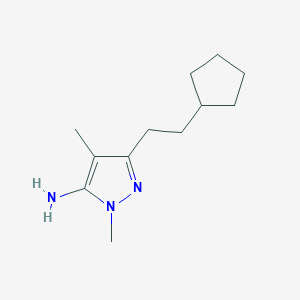
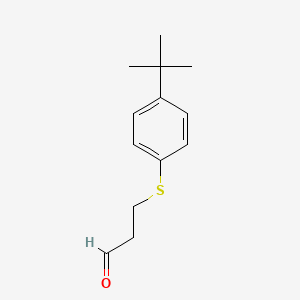
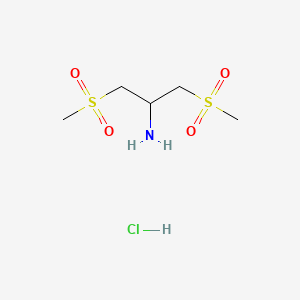
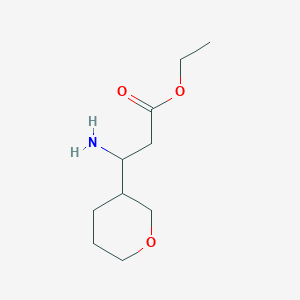
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)
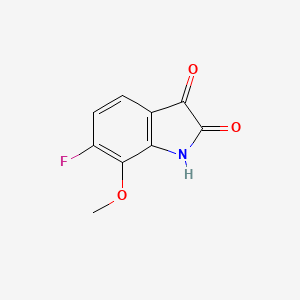
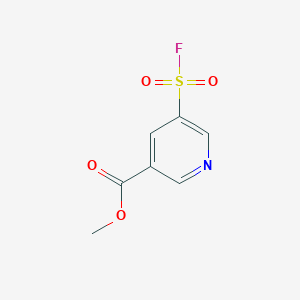
![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)
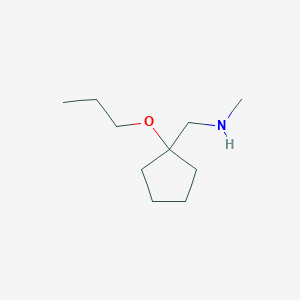
![{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13630879.png)



